N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-(2-fluorophenoxy)acetamide
Description
This compound features a benzo[d]oxazol-2-yl heterocycle attached to a piperidin-4-ylmethyl scaffold, with a 2-(2-fluorophenoxy)acetamide moiety.
Properties
IUPAC Name |
N-[[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl]-2-(2-fluorophenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O3/c22-16-5-1-3-7-18(16)27-14-20(26)23-13-15-9-11-25(12-10-15)21-24-17-6-2-4-8-19(17)28-21/h1-8,15H,9-14H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXZUVWIBUABYLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)COC2=CC=CC=C2F)C3=NC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-(2-fluorophenoxy)acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings, highlighting the compound's synthesis, biological evaluations, and mechanisms of action.
Chemical Structure and Properties
The compound features a complex structure that includes a benzo[d]oxazole moiety, a piperidine ring, and a fluorophenoxy acetamide group. These structural components contribute to its biological activity and potential therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₈FNO₂ |
| Molecular Weight | 321.35 g/mol |
| CAS Number | 1797852-47-1 |
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of the Benzoxazole Ring : This can be achieved through cyclization reactions involving o-aminophenol and carboxylic acid derivatives.
- Piperidine Ring Formation : The piperidine ring is synthesized via hydrogenation of pyridine or other cyclization methods.
- Coupling Reactions : The benzoxazole and piperidine components are linked through a suitable methyl group.
- Introduction of the Fluorophenoxy Group : This step often utilizes fluorinated phenolic compounds in coupling reactions.
This compound has shown significant biological activities, particularly in antimicrobial and anti-inflammatory contexts:
- Antimicrobial Activity : The compound exhibits potential as an anti-tubercular agent by inhibiting quorum sensing pathways in bacteria, which are crucial for bacterial communication and virulence . This inhibition leads to reduced pathogenicity, making it a candidate for further development in antimicrobial therapies.
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may also possess anti-inflammatory properties, although detailed mechanisms remain to be fully elucidated .
Case Studies
Several studies have evaluated the compound's efficacy against various bacterial strains:
- In Vitro Studies : Research has demonstrated that this compound effectively disrupts quorum sensing in Pseudomonas aeruginosa, leading to decreased biofilm formation and virulence factor production .
- Comparative Analysis : When compared to other benzothiazole derivatives, this compound stands out due to its dual heterocyclic structure, which may enhance its interactions with biological targets .
Comparison with Similar Compounds
Structural Features and Substituent Analysis
The table below highlights key structural and pharmacological differences between the target compound and analogs:
Key Observations:
Heterocycle Influence: The benzoxazole in the target compound and KRC-108 contrasts with benzothiazole in BZ-IV. Piperidine vs. Piperazine: BZ-IV’s piperazine increases polarity, possibly improving solubility compared to the target’s piperidine .
Acetamide Substituents: The target’s 2-fluorophenoxy group is bulkier and more lipophilic than ocfentanil’s methoxy group, which may reduce blood-brain barrier permeability and opioid receptor affinity . Compared to W-18’s sulfonamide, the acetamide in the target compound may exhibit different metabolic stability and receptor interactions .
Piperidine Substitution :
- The 4-ylmethyl linkage in the target compound differs from fentanyl analogs (e.g., ocfentanil) that use 4-piperidinyl groups. This could alter conformational flexibility and receptor binding .
Pharmacological Implications
- Opioid Receptor Affinity: Ocfentanil’s µ-opioid activity underscores the importance of the N-(2-fluorophenyl) group. The target’s fluorophenoxy ether may redirect activity toward non-opioid targets, such as kinases or serotonin receptors .
- Kinase Inhibition: KRC-108’s benzoxazole-pyridinamine structure inhibits TrkA kinase.
- Anticancer Activity : BZ-IV’s benzothiazole-piperazine structure induces apoptosis. The target’s benzoxazole could similarly intercalate DNA or inhibit tubulin, though this remains speculative without direct evidence .
Physicochemical Properties
- Metabolic Stability : The ether linkage in the target compound may resist esterase-mediated hydrolysis better than methoxy or chloroacetamide analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
